(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone
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Overview
Description
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone is a complex organic compound that combines a quinoline derivative with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of 4-Hydroxy-7-methoxyquinoline, which can be achieved through the reaction of 4-hydroxyquinoline with methoxy reagents under controlled conditions . The next step involves the preparation of 4-phenylpiperidine, which can be synthesized from piperidine and phenyl reagents . The final step is the coupling of these two intermediates using appropriate coupling agents and conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline or piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
4-Phenylpiperidine Derivatives: These compounds share the piperidine moiety and are studied for their pharmacological properties.
Uniqueness
(4-Hydroxy-7-methoxyquinolin-3-yl)(4-phenylpiperidin-1-yl)methanone is unique due to the combination of the quinoline and piperidine moieties, which can result in synergistic effects and enhanced biological activities. This makes it a valuable compound for further research and development in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-methoxy-3-(4-phenylpiperidine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C22H22N2O3/c1-27-17-7-8-18-20(13-17)23-14-19(21(18)25)22(26)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3,(H,23,25) |
InChI Key |
ZRHCMUDPHRUNRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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